2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene
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Overview
Description
2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene is a complex organic compound with a unique structure that includes a thiophene ring, a phenylsulfanyl group, and a highly fluorinated hexane sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the thiophene ring with a phenylsulfanyl group, often using a phenylsulfanyl chloride reagent in the presence of a base.
Attachment of the Fluorinated Hexane Sulfonyl Group: The final step involves the introduction of the highly fluorinated hexane sulfonyl group. This can be achieved through a sulfonylation reaction using a fluorinated sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Pharmaceuticals: Its potential biological activity could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The highly fluorinated group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethyl]furan: Similar structure but with a furan ring instead of a thiophene ring.
2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science. The highly fluorinated hexane sulfonyl group also enhances its chemical stability and potential biological activity.
Properties
CAS No. |
89863-48-9 |
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Molecular Formula |
C18H11F13O2S3 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
2-[1-phenylsulfanyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethyl]thiophene |
InChI |
InChI=1S/C18H11F13O2S3/c19-13(20,15(23,24)17(27,28)29)14(21,22)16(25,26)18(30,31)36(32,33)9-12(11-7-4-8-34-11)35-10-5-2-1-3-6-10/h1-8,12H,9H2 |
InChI Key |
RUIYDAOCQHVISM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
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